Regulatory Identity: Praziquantel Impurity 4 vs. Generic Cyclohexanecarboxamides
N-Phenethylcyclohexanecarboxamide is explicitly designated as Praziquantel Impurity 4, a reference standard used for analytical method development, method validation (AMV), and quality control (QC) in ANDA submissions for Praziquantel drug products [1]. In contrast, the closest structural analog, N-phenylcyclohexanecarboxamide (CAS 2719-26-8), lacks any pharmacopeial impurity designation and is primarily used as a research chemical for sigma receptor ligand studies . This regulatory identity gap means the target compound is the only acceptable standard for quantifying Impurity 4 in Praziquantel formulations, whereas the analog cannot meet pharmacopeial traceability requirements.
| Evidence Dimension | Pharmacopeial Impurity Designation (Regulatory Acceptance) |
|---|---|
| Target Compound Data | Designated as Praziquantel Impurity 4; supplied with CoA compliant with USP/EP guidelines [1] |
| Comparator Or Baseline | N-Phenylcyclohexanecarboxamide (CAS 2719-26-8): No pharmacopeial impurity designation; classified as a general research chemical |
| Quantified Difference | Target compound has defined regulatory utility; comparator has none (binary differentiation) |
| Conditions | Regulatory framework for Praziquantel drug product impurity profiling per ICH Q3A/Q3B |
Why This Matters
Procurement of the correct impurity standard is non-negotiable for ANDA submissions; substituting an unlisted analog would fail regulatory audit and method validation.
- [1] ChemWhat. Praziquantel Impurity 4 CAS#: 53182-00-6. Retrieved from https://www.chemwhat.com/praziquantel-impurity-4-cas-53182-00-6/ View Source
